molecular formula C20H38O4 B8297306 Tert-butyl 3-(acetyloxy)tetradecanoate CAS No. 88240-07-7

Tert-butyl 3-(acetyloxy)tetradecanoate

Cat. No.: B8297306
CAS No.: 88240-07-7
M. Wt: 342.5 g/mol
InChI Key: UQWZTTULJNHZLQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(acetyloxy)tetradecanoate is a branched ester derivative of tetradecanoic acid (myristic acid) featuring a tert-butyl ester group at the carboxyl terminus and an acetyloxy substituent at the third carbon of the tetradecyl chain. This compound is structurally significant due to its combination of a long hydrocarbon chain (tetradecanoate) and functional groups (tert-butyl and acetyloxy), which influence its solubility, stability, and reactivity. These methods typically yield products with high purity, confirmed by NMR, IR, and HRMS analyses .

Properties

CAS No.

88240-07-7

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

tert-butyl 3-acetyloxytetradecanoate

InChI

InChI=1S/C20H38O4/c1-6-7-8-9-10-11-12-13-14-15-18(23-17(2)21)16-19(22)24-20(3,4)5/h18H,6-16H2,1-5H3

InChI Key

UQWZTTULJNHZLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC(C)(C)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-(acetyloxy)tetradecanoate with compounds sharing structural or functional similarities, as derived from the evidence:

tert-Butyl (R)-3-(decanoyloxy)tetradecanoate (S6)

  • Structural Differences: Replaces the acetyloxy group (C2) with a decanoyloxy group (C10) at the third carbon.
  • Synthesis: Synthesized via acylation of tert-butyl 3-hydroxytetradecanoate (S5) with decanoyl chloride and DMAP in pyridine, yielding a 92% purified product . In contrast, this compound would likely use acetyl chloride or acetic anhydride under similar conditions.
  • Applications :
    • S6 is a precursor to lipid A analogues in self-adjuvanting vaccines, where its long acyl chain mimics bacterial lipid structures to enhance immune responses .

Methyl Tetradecanoate (Methyl Myristate)

  • Structural Differences: Lacks the tert-butyl and acetyloxy groups; instead, it is a simple methyl ester of tetradecanoic acid.
  • Physical Properties :
    • Lower molecular weight (242.4 g/mol vs. ~370–400 g/mol for tert-butyl derivatives) and higher volatility (boiling point ~295°C) compared to tert-butyl esters .
  • Applications :
    • Used in cosmetics and lubricants due to its mild surfactant properties, whereas tert-butyl derivatives are more specialized in pharmaceutical synthesis .

tert-Butyl 3-(2-hydroxyethoxy)propanoate

  • Structural Differences: Shorter carbon backbone (propanoate vs. tetradecanoate) with a hydroxyethoxy substituent.
  • Reactivity :
    • The hydroxyethoxy group increases hydrophilicity and enables conjugation reactions, unlike the hydrophobic acetyloxy group in the target compound .
  • Similarity Score: 0.93 structural similarity to this compound, indicating shared tert-butyl ester motifs but divergent functionalization .

Key Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Key References
This compound C₂₀H₃₈O₄ Acetyloxy, tert-butyl Pharmaceutical intermediates
tert-Butyl (R)-3-(decanoyloxy)tetradecanoate (S6) C₂₈H₅₄O₄ Decanoyloxy, tert-butyl Vaccine adjuvants
Methyl tetradecanoate C₁₅H₃₀O₂ Methyl ester Cosmetics, lubricants
tert-Butyl 3-(2-hydroxyethoxy)propanoate C₁₀H₂₀O₄ Hydroxyethoxy, tert-butyl Polymer/conjugation chemistry

Functional Group Impact on Properties

  • tert-Butyl Group :
    • Enhances steric bulk, slowing hydrolysis compared to methyl or ethyl esters .
    • Improves thermal stability, making it suitable for high-temperature reactions .
  • Acetyloxy vs. Decanoyloxy: Acetyloxy (C2) reduces lipophilicity compared to decanoyloxy (C10), affecting biodistribution in drug formulations .
  • Tetradecanoate Backbone: The long hydrocarbon chain promotes micelle formation in aqueous solutions, useful in surfactant or lipid-based drug delivery systems .

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